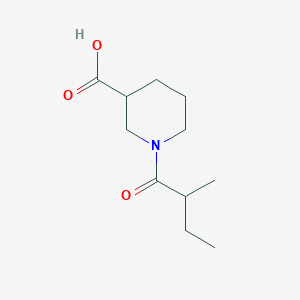

1-(2-Methylbutanoyl)piperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidine-related alkaloids is detailed in the papers, where a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester is used as a chiral building block. This compound is synthesized through a double asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation . The desymmetrization of this compound using intramolecular iodocarbamation is a key step in the synthesis process . Another paper describes the preparation of a piperidine derivative from L-valine, which involves the separation of diastereoisomers and the study of carbanion reactions with electrophiles .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is complex and can be manipulated through various synthetic steps. The papers describe the use of C2-symmetric piperidine esters as precursors for further functionalization . The structure of these compounds is further modified through reactions such as iodocarbamation and decarbamation, leading to the formation of oxazolidinones and other piperidine-related alkaloids . The manipulation of the molecular structure is crucial for achieving the desired stereochemistry and biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives include allylboration, aminocyclization, carbamation, and iodocarbamation . Additionally, the reaction of carbanions with electrophiles is studied, which is essential for the functionalization of the piperidine core . The use of reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) and phenyl dichlorophosphate (PDCP) is mentioned for specific transformations, such as the cleavage of C-S bonds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-(2-Methylbutanoyl)piperidine-3-carboxylic acid" are not directly discussed, the properties of related piperidine derivatives can be inferred. These compounds are likely to have chiral centers, which influence their physical properties such as optical rotation. The chemical properties, such as reactivity and stability, are affected by the presence of functional groups like esters, carboxylic acids, and amides, which are common in piperidine alkaloids .

Applications De Recherche Scientifique

NMDA Receptor Antagonists

Compounds like CGS 19755, a rigid analogue of 2-amino-5-phosphonopentanoic acid (AP5), have shown potent competitive antagonism towards N-methyl-D-aspartate (NMDA) receptors. These findings are crucial for understanding synaptic transmission mechanisms and could inform the development of treatments for neurodegenerative diseases (D. Murphy et al., 1988).

Catalysis and Organic Synthesis

Fe3O4 nanoparticles functionalized with piperidine-4-carboxylic acid (PPCA) derivatives have been prepared and shown to act as efficient catalysts in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines, highlighting their potential in facilitating organic synthesis processes (A. Ghorbani‐Choghamarani & G. Azadi, 2015).

Antimicrobial and Antifungal Activities

Piperidine derivatives have been evaluated for their antimicrobial and antifungal properties. For instance, benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones demonstrated significant growth inhibition against fungal pathogens and gram-positive bacteria, suggesting their utility in developing new antimicrobial agents (H. Abdel‐Aziz & A. Mekawey, 2009).

Matrix Metalloproteinase Inhibitors

Carboxylic acids containing substituted piperidine have been synthesized and tested for their ability to inhibit matrix metalloproteinases (MMPs), displaying low nanomolar potency. This research is particularly relevant for the development of therapeutic agents targeting diseases associated with MMP activity (S. Pikul et al., 2001).

Anticancer Agents

Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated for their anticancer activity. Some compounds exhibited potent inhibitory effects against cancer cell lines, underscoring the potential of piperidine derivatives in oncology (A. Rehman et al., 2018).

Propriétés

IUPAC Name |

1-(2-methylbutanoyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-3-8(2)10(13)12-6-4-5-9(7-12)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYPWZQLAHUGGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N1CCCC(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2527518.png)

![tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate](/img/structure/B2527519.png)

![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone](/img/structure/B2527521.png)

![Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B2527524.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2527527.png)

![2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2527529.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)

![ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate](/img/structure/B2527538.png)